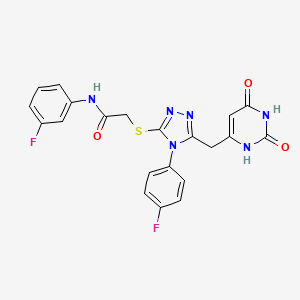
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide, also known as CCT245737, is a small molecule inhibitor that has shown promise in the field of cancer research. This compound has been studied extensively for its potential to inhibit the activity of checkpoint kinase 1 (CHK1), which plays a critical role in the DNA damage response pathway. In
作用机制
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide works by binding to the ATP-binding pocket of CHK1, which prevents the phosphorylation of downstream targets in the DNA damage response pathway. This leads to the accumulation of DNA damage and cell death. Additionally, N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide has been shown to inhibit the activity of the ATR kinase, which is also involved in the DNA damage response pathway. This dual inhibition of CHK1 and ATR makes N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide a potent inhibitor of the DNA damage response pathway.
Biochemical and Physiological Effects
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to radiation and chemotherapy drugs. In addition, N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide has been shown to inhibit the growth of tumor xenografts in mice. These findings suggest that N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide has potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of using N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide in lab experiments is its specificity for CHK1 and ATR. This allows researchers to study the DNA damage response pathway in a more targeted manner. However, one limitation of using N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide is its relatively short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments.
未来方向
There are several future directions for research on N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide. One area of interest is the development of more potent and selective CHK1 inhibitors. Additionally, researchers are exploring the potential of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide in combination therapy with other anticancer agents. Finally, there is interest in studying the role of CHK1 in other cellular processes, such as mitosis and DNA replication.
合成方法
The synthesis of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide involves several steps, including the preparation of the starting materials and the final purification of the compound. The first step involves the formation of the thiazole ring by reacting 2-aminothiophenol with ethyl bromoacetate. The resulting intermediate is then reacted with cyclopropylamine to form the cyclopropyl-thiazole intermediate. The final step involves the reaction of the cyclopropyl-thiazole intermediate with 6-methylpyrazine-2-carboxylic acid to form N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide. The compound is then purified using a combination of column chromatography and recrystallization.
科学研究应用
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide has been studied extensively for its potential as an anticancer agent. Specifically, it has been shown to inhibit the activity of CHK1, a protein kinase that is involved in the DNA damage response pathway. CHK1 plays a critical role in cell cycle regulation, and its inhibition can lead to the accumulation of DNA damage and cell death. N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide has been shown to sensitize cancer cells to DNA damage-inducing agents, such as radiation and chemotherapy drugs. This makes it a promising candidate for combination therapy with other anticancer agents.
属性
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-7-4-13-5-9(14-7)11(17)16-12-15-10(6-18-12)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCMZCYNXLVCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=NC(=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

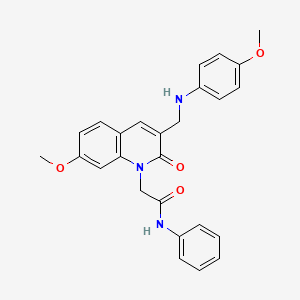

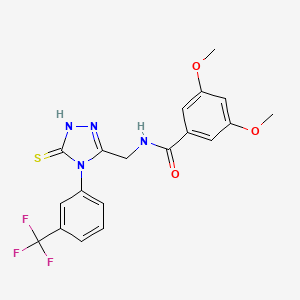
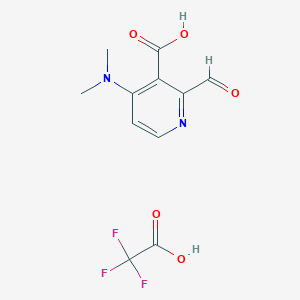
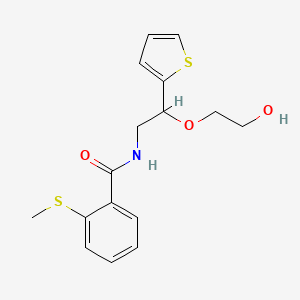

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2614340.png)
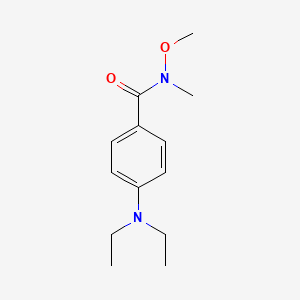
![(E)-N,N'-bis[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2614344.png)


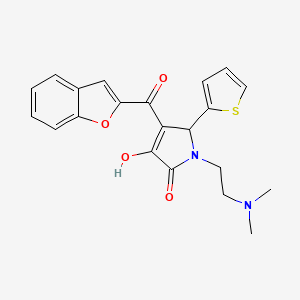
![5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2614351.png)
